molecular formula C24H24N4O4 B11208071 2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]-N-(2-methoxyphenyl)acetamide

2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]-N-(2-methoxyphenyl)acetamide

Cat. No.: B11208071
M. Wt: 432.5 g/mol
InChI Key: JMFVDYCZSKGUFW-UHFFFAOYSA-N
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Description

2-[3-(2-METHOXYETHYL)-4-OXO-7-PHENYL-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-5-YL]-N-(2-METHOXYPHENYL)ACETAMIDE is a complex organic compound with a unique structure that includes a pyrrolo[3,2-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(2-METHOXYETHYL)-4-OXO-7-PHENYL-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-5-YL]-N-(2-METHOXYPHENYL)ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolo[3,2-d]pyrimidine core, followed by the introduction of the methoxyethyl and phenyl groups. The final step involves the acetylation of the amide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-[3-(2-METHOXYETHYL)-4-OXO-7-PHENYL-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-5-YL]-N-(2-METHOXYPHENYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halides or alkyl groups.

Scientific Research Applications

2-[3-(2-METHOXYETHYL)-4-OXO-7-PHENYL-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-5-YL]-N-(2-METHOXYPHENYL)ACETAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-[3-(2-METHOXYETHYL)-4-OXO-7-PHENYL-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-5-YL]-N-(2-METHOXYPHENYL)ACETAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

Similar Compounds

    2-[3-(2-METHOXYETHYL)-4-OXO-7-PHENYL-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-5-YL]-N-(2-METHOXYPHENYL)ACETAMIDE: shares structural similarities with other pyrrolo[3,2-d]pyrimidine derivatives.

    2-METHOXYETHYL 4-(2-CHLORO-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL)-6-METHYL-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE: is another compound with a similar core structure but different functional groups.

Uniqueness

The uniqueness of 2-[3-(2-METHOXYETHYL)-4-OXO-7-PHENYL-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-5-YL]-N-(2-METHOXYPHENYL)ACETAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C24H24N4O4

Molecular Weight

432.5 g/mol

IUPAC Name

2-[3-(2-methoxyethyl)-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-5-yl]-N-(2-methoxyphenyl)acetamide

InChI

InChI=1S/C24H24N4O4/c1-31-13-12-27-16-25-22-18(17-8-4-3-5-9-17)14-28(23(22)24(27)30)15-21(29)26-19-10-6-7-11-20(19)32-2/h3-11,14,16H,12-13,15H2,1-2H3,(H,26,29)

InChI Key

JMFVDYCZSKGUFW-UHFFFAOYSA-N

Canonical SMILES

COCCN1C=NC2=C(C1=O)N(C=C2C3=CC=CC=C3)CC(=O)NC4=CC=CC=C4OC

Origin of Product

United States

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